5-Chloro vs. Des-Chloro Substitution Pattern
The target compound possesses a 5-chloro substituent on the nitrophenyl ring coupled with an unsubstituted benzenesulfonamide, a pattern distinct from FH535 (CAS 108409-83-2), which bears 2,5-dichloro substitution on the benzenesulfonamide ring and no halogen on the nitrophenyl ring [1]. This positional difference shifts the electron-withdrawing effect from the sulfonamide side to the aniline side, altering the pKa of the sulfonamide NH (predicted pKa 5.71 ± 0.10 for the target compound ) and modulating hydrogen-bond donor strength. In the FH535 SAR study, the non-halogenated benzenesulfonamide analog 1j showed a [3H]-thymidine incorporation ratio of 47 ± 2.3 (vs. DMSO control) and TOPFlash assay activity exceeding FH535 (ratio 1.5 vs. FH535), demonstrating that removal of sulfonamide-ring halogens does not abolish activity and can shift target engagement profiles [1].
| Evidence Dimension | Substitution pattern and electronic effects |
|---|---|
| Target Compound Data | 5-Cl on nitrophenyl ring (C-5'); unsubstituted benzenesulfonamide (all H); MW 326.76; pKa 5.71 |
| Comparator Or Baseline | FH535: 2,5-diCl on benzenesulfonamide; no Cl on nitrophenyl ring; MW 361.20; Analog 1j: unsubstituted benzenesulfonamide with 2-methyl-4-hydroxymethylphenyl |
| Quantified Difference | MW difference: 34.44 g/mol; positional isomerism shifts Cl from sulfonamide phenyl to nitrophenyl ring; analog 1j showed [3H]-thymidine incorporation ratio of 47 ± 2.3 (53% inhibition at 10 µM) vs. FH535 ratio of 64 ± 3.7 (36% inhibition) |
| Conditions | Structural comparison; SAR table from Kril et al. (2015); pKa computed at 25 °C |
Why This Matters
The distinct halogen placement determines the compound's electronic profile, protein-binding orientation, and metabolic stability, making it a non-interchangeable tool for SAR exploration and target identification studies.
- [1] Kril LM, Vilchez V, Jiang J, et al. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. Bioorg Med Chem Lett. 2015;25(18):3897-3899. Table 1. View Source
